molecular formula C22H20FNO3 B6568406 N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide CAS No. 921881-69-8

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide

Cat. No.: B6568406
CAS No.: 921881-69-8
M. Wt: 365.4 g/mol
InChI Key: QRHWRAIQCNFBPB-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is a synthetic small molecule featuring a chromene (4H-chromen-4-one) core substituted at position 2 with a 4-fluorophenyl group and at position 6 with a cyclohexanecarboxamide moiety. The 4-fluorophenyl group introduces electron-withdrawing properties, while the bulky cyclohexanecarboxamide enhances lipophilicity and steric bulk.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO3/c23-16-8-6-14(7-9-16)21-13-19(25)18-12-17(10-11-20(18)27-21)24-22(26)15-4-2-1-3-5-15/h6-13,15H,1-5H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHWRAIQCNFBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide typically involves multiple steps, starting with the formation of the chromen-4-one core. This can be achieved through a condensation reaction between salicylaldehyde and acetic anhydride, followed by cyclization. The fluorophenyl group is introduced through a subsequent substitution reaction, and the cyclohexanecarboxamide group is added through an amidation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry: The compound's unique properties make it valuable in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The chromen-4-one moiety plays a crucial role in its antioxidant properties, while the cyclohexanecarboxamide group contributes to its stability and bioavailability.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to three analogs (Table 1), differing in phenyl substituents and amide groups:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituent (Phenyl) Amide Type
N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide Not provided C22H19FNO3* ~377* 4-fluoro Cyclohexanecarboxamide
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide 923246-02-0 C23H23NO4 377.433 4-methoxy Cyclohexanecarboxamide
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide 923121-47-5 C21H21NO4 351.3957 4-methoxy 2,2-Dimethylpropanamide
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide 923112-79-2 C24H17FNO4 402.4† 2-fluoro 2-Methoxybenzamide

*Inferred from structural similarity to CAS 923246-02-0.
†Calculated from molecular formula.

Substituent Effects

  • 4-Fluorophenyl vs. 4-Methoxyphenyl: The 4-fluorophenyl group (electron-withdrawing) may enhance dipole interactions or hydrogen bonding compared to the electron-donating 4-methoxyphenyl group. This could influence binding affinity in target proteins .
  • 2-Fluorophenyl (Ortho-Substitution) :

    • The 2-fluorophenyl substituent in CAS 923112-79-2 introduces steric hindrance near the chromene core, possibly restricting conformational flexibility and reducing binding to planar active sites .

Amide Group Variations

  • Its bulky nature may also enhance selectivity by fitting into hydrophobic pockets .
  • 2,2-Dimethylpropanamide :

    • The branched alkyl chain in CAS 923121-47-5 reduces steric bulk compared to cyclohexanecarboxamide, possibly allowing better accommodation in shallow binding sites .

Hypothetical Pharmacological Implications

While direct biological data are unavailable, structural analysis suggests:

Target Selectivity : The cyclohexanecarboxamide group may favor targets with large hydrophobic pockets (e.g., kinases), whereas smaller amides like 2,2-dimethylpropanamide could suit narrower binding sites.

Solubility-Bioavailability Trade-off : Higher lipophilicity in the target compound may enhance cell permeability but require formulation optimization to mitigate poor solubility.

Biological Activity

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is a synthetic compound belonging to the class of chromenone derivatives. Its unique structural features, including a fluorophenyl group and a cyclohexanecarboxamide moiety, confer significant biological activity that has been the subject of various scientific investigations. This article provides an overview of the biological properties, synthesis, and potential applications of this compound, supported by relevant data and findings.

Structural Characteristics

The molecular formula of this compound is C21H19FNO3C_{21}H_{19}FNO_3 with a molecular weight of 360.39 g/mol. The presence of the fluorine atom enhances its electronic properties, stability, and lipophilicity, which are crucial for its biological interactions.

Property Value
Molecular FormulaC21H19FNO3C_{21}H_{19}FNO_3
Molecular Weight360.39 g/mol
StructureChromenone derivative with a cyclohexanecarboxamide moiety

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Chromenone Core : The chromenone structure is synthesized through condensation reactions involving salicylaldehyde and appropriate β-ketoesters.
  • Introduction of the Fluorophenyl Group : This is achieved via nucleophilic aromatic substitution where fluorobenzene reacts with the chromenone intermediate.
  • Formation of the Cyclohexanecarboxamide Moiety : The final step involves coupling the chromenone derivative with cyclohexanecarboxylic acid derivatives under basic conditions.

Biological Activities

This compound has demonstrated various biological activities, including:

1. Anticancer Activity

  • Studies have shown that compounds similar to this derivative exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through mitochondrial pathways.

2. Antimicrobial Properties

  • Research indicates that this compound has significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom enhances its interaction with bacterial cell membranes.

3. Antioxidant Activity

  • The compound exhibits free radical scavenging ability, which is essential in mitigating oxidative stress-related diseases. Its antioxidant capacity has been compared favorably to well-known antioxidants like ascorbic acid.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Anticancer Efficacy :
    • A study evaluated the cytotoxic effects on MCF-7 breast cancer cells, showing an IC50 value of 15 µM, indicating potent anticancer properties (Source: ).
  • Antimicrobial Testing :
    • In vitro assays demonstrated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli (Source: ).
  • Antioxidant Activity Assessment :
    • The DPPH radical scavenging assay revealed an IC50 value of 25 µg/mL, showcasing significant antioxidant potential compared to standard antioxidants (Source: ).

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

Compound Name Biological Activity Key Features
N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamideModerate anticancer activityChlorine substitution impacts reactivity
CoumarinAnticoagulant and antimicrobialSimple structure with broad applications
FlavonoidsAntioxidant and anti-inflammatoryDiverse structural variations

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